molecular formula C8H16ClNO4 B15226275 O-(Tetrahydro-2H-pyran-4-yl)-L-serine hydrochloride

O-(Tetrahydro-2H-pyran-4-yl)-L-serine hydrochloride

Cat. No.: B15226275
M. Wt: 225.67 g/mol
InChI Key: IVWSJTYHPNOLOO-FJXQXJEOSA-N
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Description

O-(Tetrahydro-2H-pyran-4-yl)-L-serine hydrochloride is a chemical compound that belongs to the class of serine derivatives It is characterized by the presence of a tetrahydropyran ring attached to the serine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(Tetrahydro-2H-pyran-4-yl)-L-serine hydrochloride typically involves the protection of the hydroxyl group of serine followed by the introduction of the tetrahydropyran ring. One common method involves the use of tetrahydropyranyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

O-(Tetrahydro-2H-pyran-4-yl)-L-serine hydrochloride can undergo various chemical reactions including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can yield an alcohol. Substitution reactions can yield various derivatives depending on the substituent introduced.

Scientific Research Applications

O-(Tetrahydro-2H-pyran-4-yl)-L-serine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme mechanisms and protein interactions.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of O-(Tetrahydro-2H-pyran-4-yl)-L-serine hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The tetrahydropyran ring can enhance the binding affinity of the compound to its target, thereby modulating its biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine
  • O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine hydrochloride

Uniqueness

O-(Tetrahydro-2H-pyran-4-yl)-L-serine hydrochloride is unique due to the presence of both the tetrahydropyran ring and the serine moiety. This combination imparts distinct chemical and biological properties to the compound, making it valuable for various applications.

Properties

Molecular Formula

C8H16ClNO4

Molecular Weight

225.67 g/mol

IUPAC Name

(2S)-2-amino-3-(oxan-4-yloxy)propanoic acid;hydrochloride

InChI

InChI=1S/C8H15NO4.ClH/c9-7(8(10)11)5-13-6-1-3-12-4-2-6;/h6-7H,1-5,9H2,(H,10,11);1H/t7-;/m0./s1

InChI Key

IVWSJTYHPNOLOO-FJXQXJEOSA-N

Isomeric SMILES

C1COCCC1OC[C@@H](C(=O)O)N.Cl

Canonical SMILES

C1COCCC1OCC(C(=O)O)N.Cl

Origin of Product

United States

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